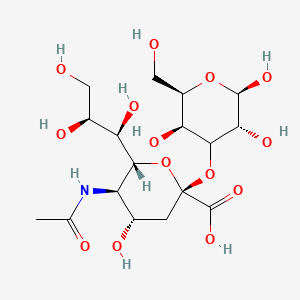
3-Sialyl-D-galactose (alpha/beta mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sialyl-D-galactose (alpha/beta mixture): is a biochemical compound that plays a significant role in various biological processes. It is a sialylated sugar, which means it contains a sialic acid residue attached to a galactose molecule. This compound is often used in research related to glycobiology, cell communication, and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sialyl-D-galactose typically involves enzymatic glycosylation. Sialyltransferases, such as ST3Gal-II, transfer sialic acid from CMP-sialic acid to the terminal galactose residues in glycoconjugates through an alpha-2,3-linkage . This enzymatic method is preferred due to its specificity and efficiency.
Industrial Production Methods: In industrial settings, the production of 3-Sialyl-D-galactose can be achieved through the use of recombinant enzymes. The trans-sialidase enzyme from Trypanosoma cruzi has been utilized for the sialylation of beta-galactosyl oligosaccharides . This method is advantageous as it circumvents the need for high-energy nucleotides and uses readily available glycoproteins as donor substrates.
Chemical Reactions Analysis
Types of Reactions: 3-Sialyl-D-galactose undergoes various chemical reactions, including:
Oxidation: The sialic acid residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: The sialic acid or galactose residues can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include modified sialylated sugars with altered functional groups, which can be used for further biochemical studies.
Scientific Research Applications
3-Sialyl-D-galactose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex glycoconjugates and as a substrate for studying enzymatic reactions.
Biology: The compound is crucial in studying cell communication, as it is involved in cell-cell recognition and signaling.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Sialyl-D-galactose involves its role as a substrate for sialyltransferases. These enzymes transfer sialic acid residues to galactose, forming sialylated glycoconjugates. These glycoconjugates are involved in various biological processes, including cell signaling, immune response, and pathogen interactions .
Comparison with Similar Compounds
2-Sialyl-D-galactose: Similar structure but with a different linkage.
4-Sialyl-D-galactose: Another sialylated sugar with a different position of the sialic acid residue.
Uniqueness: 3-Sialyl-D-galactose is unique due to its specific alpha-2,3-linkage, which is crucial for its biological functions. This specific linkage is involved in the synthesis of major brain gangliosides GD1a and GT1b, which are essential for neural function .
Properties
Molecular Formula |
C17H29NO14 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-5(21)18-9-6(22)2-17(16(28)29,31-13(9)10(24)7(23)3-19)32-14-11(25)8(4-20)30-15(27)12(14)26/h6-15,19-20,22-27H,2-4H2,1H3,(H,18,21)(H,28,29)/t6-,7-,8+,9+,10+,11-,12+,13+,14?,15+,17+/m0/s1 |
InChI Key |
GKHDMBQTTHCDCR-MTNISIIBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)O)OC2[C@H]([C@H](O[C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
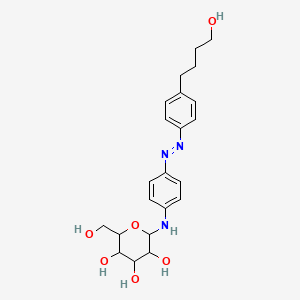
![Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate](/img/structure/B13862931.png)
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
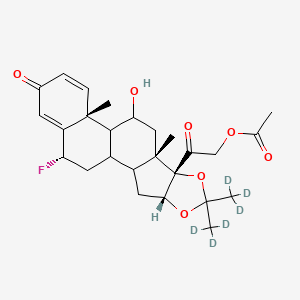
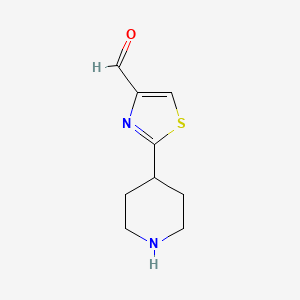
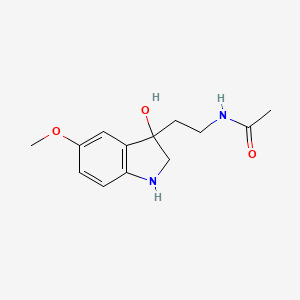
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
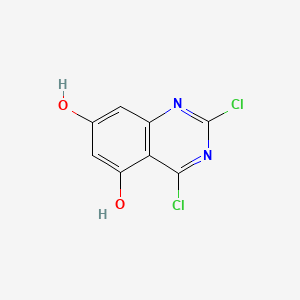
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
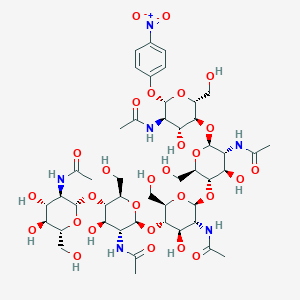

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
